molecular formula C9H11NO4 B1281635 2-Amino-3,5-dimethoxybenzoic acid CAS No. 79263-00-6

2-Amino-3,5-dimethoxybenzoic acid

Cat. No. B1281635
CAS RN: 79263-00-6
M. Wt: 197.19 g/mol
InChI Key: OACFQDBLYWKDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dimethoxybenzoic acid is a chemical compound that belongs to the class of aminobenzoic acids. While the provided papers do not directly discuss 2-Amino-3,5-dimethoxybenzoic acid, they do provide insights into the reactions and structures of related compounds, which can be extrapolated to understand the properties and reactivity of 2-Amino-3,5-dimethoxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-4,5-dimethylbenzoic acid, involves multiple steps including condensation, cyclization, and oxidation processes . These methods could potentially be adapted for the synthesis of 2-Amino-3,5-dimethoxybenzoic acid by choosing appropriate starting materials and reagents that introduce methoxy groups at the correct positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives has been studied using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) . These techniques would likely reveal the presence of methoxy groups in the 2-Amino-3,5-dimethoxybenzoic acid molecule, as well as the characteristic signals of the amino and carboxylic acid functional groups.

Chemical Reactions Analysis

Aminobenzoic acids are known to undergo various chemical reactions. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to form new classes of unnatural amino acids . Although 2-Amino-3,5-dimethoxybenzoic acid is not specifically mentioned, it can be inferred that the presence of electron-donating methoxy groups could influence its reactivity, potentially leading to different reaction pathways or products.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups would affect the compound's solubility, melting point, and acidity. The crystal structure of related compounds, such as 2-amino-4,6-dimethoxypyrimidinium 4-aminobenzoate, shows that hydrogen bonding plays a significant role in the solid-state structure . This suggests that 2-Amino-3,5-dimethoxybenzoic acid could also form strong hydrogen bonds, affecting its crystal packing and stability.

Scientific Research Applications

Crystallography and Hydrogen Bonding Studies

2-Amino-3,5-dimethoxybenzoic acid and its derivatives have been studied in crystallography. For instance, 3,5-Dimethoxybenzoic acid was found to form hydrogen-bonded cyclic dimers in its crystal structure, which is significant in understanding intermolecular interactions (Lynch et al., 1994).

Synthesis of Unnatural Amino Acids

The compound has been used in the synthesis of unnatural amino acids. For example, an unnatural amino acid was synthesized that duplicates the hydrogen-bonding functionality of one edge of a tripeptide β-strand, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups (Nowick et al., 2000).

Antifungal Applications

A derivative, 2,5-Dimethoxybenzoic (DMB) acid, demonstrated antifungal properties against postharvest decay pathogens of strawberry fruits, indicating potential agricultural applications (Lattanzio et al., 1996).

Solubility and Phase Equilibrium Studies

The solubility of 3,5-dimethoxybenzoic acid in various solvents has been investigated, providing insights relevant for industrial production and purification processes (Feng et al., 2021).

Chemical Grafting in Electrochemistry

2-Amino-4,5-dimethoxybenzoic acid has been used for chemical grafting on activated carbon to improve redox properties, relevant in electrochemical applications (Lebègue et al., 2012).

Synthesis of Biologically Active Compounds

It has been utilized in the synthesis of compounds like 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, indicating its importance in the creation of biologically active molecules (Charlton et al., 1990).

Potential in Sickle Cell Disease Management

A study on 3,5-dimethoxy-4-hydroxybenzoic acid showed its potential in managing sickle cell disease, highlighting its relevance in medical research (Gamaniel et al., 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Amino-3,5-dimethoxybenzoic acid are not mentioned in the available literature, its use in the synthesis of BIX-01294 and novel benzamide compounds suggests potential applications in drug discovery and development .

properties

IUPAC Name

2-amino-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACFQDBLYWKDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511226
Record name 2-Amino-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dimethoxybenzoic acid

CAS RN

79263-00-6
Record name 2-Amino-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,5-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3,5-dimethoxybenzoic acid
Reactant of Route 6
2-Amino-3,5-dimethoxybenzoic acid

Citations

For This Compound
2
Citations
A Blaakmeer - 1994 - search.proquest.com
In this thesis the isolation and identification of infochemicals which are involved in Cotesia-Pieris-Brassica relationships with the prospect of their eventual use in cabbage crop …
Number of citations: 1 search.proquest.com
A Blaakmeer, D van der Wal, A Stork… - Journal of natural …, 1994 - ACS Publications
The structure-activity relationship was investigated of compounds isolated from the eggs of Pieris brassicae, the large white cabbage butterfly, and eight synthesized related compounds …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.